3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is a complex organic compound that features a unique combination of structural motifs, including a chromenone core, a benzo[d][1,3]dioxole ring, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Chromenone Core: This can be achieved through the condensation of an appropriate phenol derivative with an ethyl acetoacetate under acidic conditions.
Introduction of the Benzo[d][1,3]dioxole Ring: This step involves the cyclization of a catechol derivative with formaldehyde to form the benzo[d][1,3]dioxole ring.
Esterification: The final step involves the esterification of the chromenone derivative with 4-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can then participate in further reactions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one: Lacks the nitrobenzoate ester and ethyl group.
6-ethyl-4-oxo-4H-chromen-7-yl benzoate: Lacks the benzo[d][1,3]dioxole ring and nitro group.
Uniqueness
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is unique due to the combination of its structural motifs, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
610753-49-6 |
---|---|
Molecular Formula |
C26H19NO8 |
Molecular Weight |
473.437 |
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C26H19NO8/c1-2-15-11-19-23(13-22(15)35-26(29)16-3-6-18(7-4-16)27(30)31)34-14-20(25(19)28)17-5-8-21-24(12-17)33-10-9-32-21/h3-8,11-14H,2,9-10H2,1H3 |
InChI Key |
CUFZYZRIHCCTGT-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.